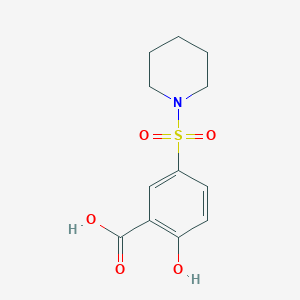
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H15NO5S . It has a molecular weight of 285.32 . This compound belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The InChI code for “2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” is 1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) . The Canonical SMILES for this compound is C1CCN(CC1)C2=CC(=C(C=C2)O)C(=O)O .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid” include a molecular weight of 285.32 . The compound has a topological polar surface area of 60.8 Ų . The exact mass and monoisotopic mass of the compound are 221.10519334 g/mol .
Wissenschaftliche Forschungsanwendungen
Enzymatic Metabolism and Drug Development
One of the primary areas of interest is the role of similar compounds in the enzymatic metabolism pathways, particularly in the development of novel antidepressants. For example, a study on the metabolism of Lu AA21004, a novel antidepressant, highlights the complex oxidative metabolism involving cytochrome P450 enzymes. This research underscores the potential of structurally related sulfonyl benzoic acids in the development and metabolic profiling of new pharmacological agents (Hvenegaard et al., 2012).
Crystal Structure Analysis
Structural analysis through X-ray diffraction, Raman, and FTIR spectroscopy has been applied to a crystalline complex involving piperidine and hydroxybenzoic acid. This study provides insights into the hydrogen-bonded interactions and charge delocalization within such complexes, which is crucial for understanding the physicochemical properties and potential applications of related compounds in material science and drug design (Dega-Szafran et al., 2017).
Biological Activity
The synthesis and evaluation of biologically active derivatives of similar sulfonyl piperidine compounds have been extensively researched. For instance, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine exhibit promising activity against butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases and cognitive disorders (Khalid et al., 2013).
Co-crystallization Studies
Co-crystallization studies involving benzoic acid derivatives and N-containing bases highlight the potential of such compounds in the development of new crystalline materials. These materials could have applications in pharmaceuticals, agrochemicals, and organic electronics, given their unique structural and interaction characteristics (Skovsgaard & Bond, 2009).
Corrosion Inhibition
Research on piperine derivatives, including those with sulfonyl benzoic acid structures, has demonstrated their efficacy as green corrosion inhibitors on iron surfaces. This suggests potential industrial applications in protecting metal structures and components from corrosion, thereby extending their service life and reducing maintenance costs (Belghiti et al., 2018).
Eigenschaften
IUPAC Name |
2-hydroxy-5-piperidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKNTKNJVPVPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B382028.png)
![Ethyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B382033.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)
![4-(1-Pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382036.png)

![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)

![5-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfonyl]-2-methoxyaniline](/img/structure/B382046.png)
![2-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382047.png)
